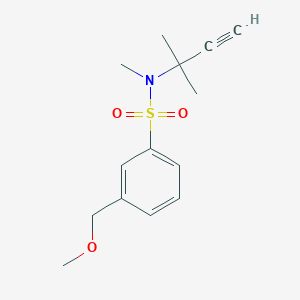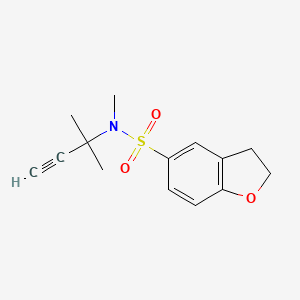![molecular formula C15H18N2O2S B7680221 4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine](/img/structure/B7680221.png)
4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine, also known as NSC 745887, is a chemical compound that has been studied for its potential use in cancer treatment. This compound is a small molecule inhibitor of the protein kinase, PAK1, which is involved in cell signaling pathways that regulate cell growth, proliferation, and survival.
Mecanismo De Acción
PAK1 is a serine/threonine protein kinase that is activated by binding to small GTPases such as Rac1 and Cdc42. Once activated, PAK1 phosphorylates downstream targets that regulate cell proliferation, survival, and migration. 4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine 745887 binds to the ATP-binding site of PAK1 and inhibits its kinase activity, leading to downstream effects on cell signaling pathways.
Biochemical and Physiological Effects:
4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine 745887 has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. In addition, it has been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. 4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine 745887 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine 745887 is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to be effective in inhibiting PAK1 activity in vitro and in vivo. However, like all small molecule inhibitors, 4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine 745887 has limitations in terms of specificity and off-target effects. Further studies are needed to determine the optimal dose and treatment regimen for 4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine 745887.
Direcciones Futuras
There are several future directions for 4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine 745887 research. First, additional studies are needed to determine the optimal dose and treatment regimen for 4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine 745887 in different types of cancer. Second, studies are needed to determine the safety and toxicity of 4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine 745887 in animal models and humans. Third, studies are needed to identify biomarkers that can predict response to 4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine 745887 treatment. Fourth, studies are needed to determine the efficacy of 4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine 745887 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, studies are needed to develop more potent and specific PAK1 inhibitors that can be used in cancer treatment.
Métodos De Síntesis
4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine 745887 can be synthesized using a multi-step process that involves the reaction of 4-bromomethyl-2-chloropyridine with 4-(2-methoxyethoxy)benzenethiol in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with a reducing agent such as sodium borohydride to yield 4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine 745887.
Aplicaciones Científicas De Investigación
4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine 745887 has been studied for its potential use in cancer treatment. PAK1 is overexpressed in many types of cancer, including breast, prostate, lung, and pancreatic cancer, and has been shown to promote tumor growth and metastasis. Inhibition of PAK1 activity by 4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine 745887 has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
4-[[4-(2-methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-18-8-9-19-13-2-4-14(5-3-13)20-11-12-6-7-17-15(16)10-12/h2-7,10H,8-9,11H2,1H3,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRVPRVJVAMHOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)SCC2=CC(=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]phenol](/img/structure/B7680141.png)
![7-Chloro-2-[(2-ethyl-1,2,4-triazol-3-yl)methylsulfanyl]-5-fluoro-1,3-benzoxazole](/img/structure/B7680142.png)
![4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]-N-methylbenzamide](/img/structure/B7680153.png)
![2-methoxy-5-methyl-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B7680156.png)

![2-methoxy-N-[(6-methoxypyridin-2-yl)methyl]-N,5-dimethylbenzenesulfonamide](/img/structure/B7680165.png)
![2-[1-[[(E)-2-methylpent-2-enoyl]amino]cyclohexyl]acetic acid](/img/structure/B7680168.png)
![2,2,3-trimethyl-3-[[(E)-2-methylpent-2-enoyl]amino]butanoic acid](/img/structure/B7680175.png)

![4-[1-(2-Methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]pyridine](/img/structure/B7680191.png)


![N,N-dimethyl-4-[methyl(2-methylbut-3-yn-2-yl)sulfamoyl]benzamide](/img/structure/B7680207.png)
![4-[(4-Prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]pyridin-2-amine](/img/structure/B7680211.png)